N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethylacetamide
Description
N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethylacetamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 4-chlorophenyl group. The acetamide moiety at position 2 is further modified with an N-ethyl group and a 1,3-dioxooctahydro-2H-isoindol-2-yl substituent. This structure combines heterocyclic and aromatic components, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3S/c1-2-24(20-23-22-17(29-20)12-7-9-13(21)10-8-12)16(26)11-25-18(27)14-5-3-4-6-15(14)19(25)28/h7-10,14-15H,2-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUIFMOEKSUETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NN=C(S1)C2=CC=C(C=C2)Cl)C(=O)CN3C(=O)C4CCCCC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's structure, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a thiadiazole ring and an isoindole moiety. Its molecular formula is with a molecular weight of approximately 516.99864 g/mol .
Biological Activity Overview
The biological activities of compounds containing the 1,3,4-thiadiazole scaffold are diverse and include:
- Anticancer Properties : Many studies have demonstrated that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanisms of Action : The anticancer activity is often attributed to the ability to induce apoptosis in cancer cells and inhibit DNA synthesis .
Anticancer Activity
Recent studies focusing on the anticancer properties of this compound have shown promising results:
In Vitro Studies
- Cytotoxicity Testing :
In Vivo Studies
In vivo studies using tumor-bearing mice have demonstrated that the compound effectively targets sarcoma cells, showcasing its potential for further development as an anticancer agent .
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways leading to programmed cell death in cancer cells.
- Inhibition of DNA Synthesis : It interferes with the synthesis of DNA in rapidly dividing cells, which is critical for cancer proliferation .
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:
Scientific Research Applications
Antimicrobial Activity
Several studies have indicated that thiadiazole derivatives exhibit notable antimicrobial properties. The compound , due to the presence of the thiadiazole moiety, has shown efficacy against a range of bacterial and fungal strains. For instance, research has demonstrated that compounds with similar structures possess mechanisms that disrupt microbial cell walls or inhibit essential metabolic pathways .
Anti-inflammatory Properties
Thiadiazole derivatives have been investigated for their anti-inflammatory effects. The compound's structure allows it to interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines. A study highlighted that derivatives of thiadiazole can reduce inflammation markers in vitro, suggesting therapeutic implications for conditions like arthritis and other inflammatory diseases .
Anticancer Activity
The anticancer potential of thiadiazole compounds has been a focus of recent research. The specific compound has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression. Case studies indicate promising results in vitro against breast cancer and leukemia cell lines .
Pesticide Development
Thiadiazole derivatives are being explored as potential agrochemicals due to their ability to inhibit plant pathogens. The compound's unique structure may enhance its efficacy as a fungicide or herbicide, providing a new avenue for crop protection strategies. Preliminary studies suggest that it can effectively control fungal infections in crops without significant phytotoxicity .
Polymer Chemistry
The compound’s unique chemical structure allows it to be utilized in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. Research indicates that incorporating thiadiazole units into polymer matrices can improve their performance in various applications, including coatings and composites .
Structural Insights
The molecular structure of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethylacetamide reveals critical bonding interactions that contribute to its biological activity:
| Bond Type | Description |
|---|---|
| N—H⋯O | Hydrogen bonding contributing to stability |
| C—H⋯N | Intermolecular interactions enhancing solubility |
| C—H⋯S | Potentially influencing biological activity |
Chemical Reactions Analysis
Substitution Reactions
The thiadiazole and acetamide moieties in this compound provide reactive sites for nucleophilic substitution. The chloro-substituted phenyl group attached to the thiadiazole ring facilitates electrophilic aromatic substitution (EAS) under acidic conditions.
Oxidation and Reduction
The dioxoisoindole moiety and tertiary amide bond are susceptible to redox transformations:
Hydrolysis Reactions
The acetamide linker and thiadiazole ring undergo hydrolysis under acidic or basic conditions:
Cycloaddition and Ring-Opening Reactions
The thiadiazole ring participates in [3+2] cycloadditions:
Functional Group Transformations
The ethyl group on the acetamide nitrogen undergoes alkylation or dealkylation:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Deethylation | BBr₃ in CH₂Cl₂ at -78°C | Primary acetamide derivative |
| Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃ | Quaternary ammonium salts |
Stability Under Environmental Conditions
The compound degrades under UV light or prolonged heat (>150°C):
| Condition | Degradation Products |
|---|---|
| UV light (254 nm) | 4-chlorobenzoic acid and isoindole fragmentation products |
| Thermal decomposition | Thiadiazole sulfoxide and CO₂ release |
Key Research Findings
-
Synthetic Flexibility : The thiadiazole core allows modular functionalization, enabling derivatives with enhanced bioactivity (e.g., antitumor or anti-inflammatory properties) .
-
pH-Dependent Reactivity : Hydrolysis rates increase exponentially in alkaline media (pH >10), suggesting instability in basic environments .
-
Catalytic Activity : Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) selectively modify the 4-chlorophenyl group without affecting the acetamide linker .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of N-substituted thiadiazole acetamides. Below is a detailed comparison with structurally analogous compounds, focusing on substituents, bioactivity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact :
- The 4-chlorophenyl group is a common feature in antifungal and antiparasitic agents , while dichlorophenyl derivatives (e.g., ) exhibit stronger electron-withdrawing effects, favoring interactions with electrophilic enzyme pockets.
- Thienyl or thiazolyl substituents () introduce π-stacking or metal-coordination capabilities, critical for targeting metalloenzymes.
- The 1,3-dioxoisoindole group in the target compound is unique, providing rigidity and hydrogen-bond acceptor sites, which may improve selectivity compared to flexible analogs like the thienyl derivative .
Bioactivity Trends :
- Thiadiazoles with sulfanyl linkages (e.g., ) show antioxidant activity, likely due to sulfur’s redox activity.
- Methoxy and methyl groups () enhance solubility and bioavailability, making them preferable for drug development.
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with a preformed isoindole dione-acetyl chloride, analogous to methods in .
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for preparing N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethylacetamide?
- Methodology : A two-step procedure is common:
Thiadiazole core synthesis : React 4-chlorophenyl-substituted precursors (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol) with potassium carbonate in anhydrous acetone under reflux (3–6 hours). This facilitates nucleophilic substitution or thiol-alkylation .
Acetamide coupling : Use 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethylacetamide with activating agents (e.g., DCC/DMAP) in DMF to couple with the thiadiazole intermediate .
- Purification : Recrystallize from ethanol or acetonitrile to achieve >95% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical workflow :
- NMR : Confirm substitution patterns (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm, isoindole-dione carbonyls at δ 170–175 ppm) .
- Mass spectrometry : Use ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ expected at m/z ~500–550, depending on substituents) .
- X-ray crystallography : Resolve crystal structures to confirm regiochemistry and hydrogen-bonding networks in solid-state forms .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Compare IC₅₀ values with reference drugs like doxorubicin .
- Enzyme inhibition : Test against cyclooxygenase (COX-1/2) or kinases via fluorometric assays, using 10–100 µM compound concentrations .
Advanced Research Questions
Q. How can molecular docking explain contradictions in observed vs. predicted binding affinities for COX-2 inhibition?
- Approach :
Docking software : Use AutoDock Vina or Schrödinger Suite with COX-2 crystal structures (PDB: 5KIR).
Parameterization : Include solvent effects (implicit water) and flexible side chains in the binding pocket.
Validation : Compare docking scores (ΔG) with experimental IC₅₀ data. Discrepancies may arise from isoindole-dione conformational flexibility, requiring MD simulations to assess dynamic binding modes .
Q. What strategies resolve challenges in isolating regioisomers during thiadiazole functionalization?
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate regioisomers.
- Kinetic control : Optimize reaction temperature (e.g., 60°C vs. reflux) to favor one pathway. For example, lower temperatures may reduce steric hindrance for N-ethylacetamide coupling .
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
- Stability protocols :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
